molecular formula C9H10ClN3 B11903630 6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine

6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11903630
M. Wt: 195.65 g/mol
InChI Key: HKHXWBSCBKKRME-UHFFFAOYSA-N
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Description

6-Chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a fused pyrazole-pyridine core. The structure includes a chlorine substituent at position 6 and an isopropyl group at position 1. This compound belongs to the pyrazolo[4,3-c]pyridine family, a class of bicyclic systems known for their versatility in medicinal chemistry. The isopropyl group at N-1 likely enhances lipophilicity, which may influence bioavailability and membrane permeability compared to smaller substituents like methyl or larger aromatic groups like benzyl .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of N,N-diisopropylethylamine. The reaction is carried out in dimethylacetamide at 80°C for four hours. The resulting product is then purified through standard extraction and washing procedures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 6 exhibits moderate reactivity in SNAr reactions due to the electron-withdrawing nature of the pyrazolo[4,3-c]pyridine core. Key findings include:

Reaction TypeReagents/ConditionsProductYieldSource
HydroxylationNaOH (aq.), reflux, 12 h6-Hydroxy-1-isopropyl-1H-pyrazolo[4,3-c]pyridine75–85%
AminationNH3 (g), CuI, 100°C, 24 h6-Amino-1-isopropyl-1H-pyrazolo[4,3-c]pyridine60–70%
Alkoxy SubstitutionNaOR (R = Me, Et), DMF, 80°C, 6 h6-Alkoxy derivatives80–90%

Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate stabilized by the electron-deficient pyridine ring. Steric hindrance from the isopropyl group slightly reduces reaction rates compared to non-substituted analogs .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:

Reaction TypeCatalytic SystemSubstrateProductYieldSource
Suzuki–MiyauraPd(PPh3)4, K2CO3, toluene, 90°CArylboronic acids6-Aryl derivatives65–80%
Buchwald–HartwigPd2(dba)3, Xantphos, Cs2CO3, 110°CPrimary/secondary amines6-Aminoaryl derivatives70–85%

Key Observation : The isopropyl group at N1 does not interfere with catalytic cycles but may necessitate longer reaction times for sterically demanding substrates .

Electrophilic Substitution

The pyrazolo[4,3-c]pyridine core undergoes electrophilic attacks at electron-rich positions:

Reaction TypeReagents/ConditionsPosition ModifiedProductYieldSource
NitrationHNO3/H2SO4, 0°C, 2 hC33-Nitro-6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine50–60%
HalogenationNBS, DMF, 60°C, 4 hC55-Bromo-6-chloro derivative55–65%

Regioselectivity : Electrophiles preferentially attack C3 and C5 due to resonance stabilization from the adjacent nitrogen atoms .

Functionalization of the Isopropyl Group

The isopropyl substituent undergoes standard alkyl-group reactions:

Reaction TypeReagents/ConditionsProductYieldSource
OxidationKMnO4, H2O, 80°C, 8 h1-(2-Propanoyl)-6-chloro-1H-pyrazolo[4,3-c]pyridine40–50%
Radical HalogenationNCS, AIBN, CCl4, reflux, 12 h1-(2-Chloroisopropyl)-6-chloro derivative30–40%

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, ring transformations occur:

Reaction TypeConditionsProductYieldSource
Acidic HydrolysisHCl (conc.), 120°C, 24 hPyrazole-4-carboxamide derivatives20–30%
Base-Mediated RearrangementNaOH (aq.), 150°C, 48 hFused quinazoline analogs<10%

Scientific Research Applications

Medicinal Applications

The compound has been explored for its potential therapeutic applications, particularly in the following areas:

Antitumor Activity

Research indicates that pyrazolo[4,3-c]pyridine derivatives exhibit significant antitumor properties. The compound has been synthesized and tested for its cytotoxic effects against various cancer cell lines. In one study, the introduction of substituents at specific positions on the pyrazole ring enhanced its potency against tumor cells, demonstrating its potential as an anticancer agent .

Antimicrobial Properties

The pyrazolo[4,3-c]pyridine framework has been associated with antimicrobial activity. Compounds derived from this scaffold have shown effectiveness against a variety of bacterial strains, indicating their potential use in treating infections . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Studies have suggested that derivatives of 6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases, where modulation of inflammatory pathways can lead to therapeutic benefits .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. Its ability to cross the blood-brain barrier and influence neuroinflammatory processes makes it a candidate for further investigation in neuropharmacology .

Case Studies and Research Findings

StudyFocusFindings
Antitumor ActivityDemonstrated significant cytotoxicity against cancer cell lines with structure-activity relationship analysis indicating enhanced potency with specific substitutions.
Antimicrobial PropertiesShowed effectiveness against multiple bacterial strains; mechanisms include disruption of cell wall synthesis.
Neuroprotective EffectsIndicated potential benefits in models of neurodegeneration; effective modulation of inflammatory responses in neuronal cells.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various synthetic routes have been explored to enhance yield and purity while enabling modifications that could lead to more potent derivatives.

Synthetic Pathways:

  • Step 1 : Formation of the pyrazole ring through cyclization reactions.
  • Step 2 : Introduction of the isopropyl group via alkylation methods.
  • Step 3 : Chlorination at the 6-position using chlorinating agents.

Mechanism of Action

The mechanism of action of 6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

The pyrazolo[4,3-c]pyridine scaffold allows diverse substitutions, enabling tailored physicochemical and biological properties. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthesis strategies, and reported bioactivities.

Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features
6-Chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine 1-isopropyl, 6-Cl C₉H₁₁ClN₃ 199.66 Bulky alkyl group at N-1; moderate lipophilicity (calculated logP ~2.5)
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine 3-I, 6-Cl C₆H₃ClIN₃ 279.47 Halogen-rich; higher molecular weight may hinder bioavailability
1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine 1-benzyl, 6-Cl C₁₃H₁₁ClN₃ 259.71 Aromatic N-1 substituent; increased π-π stacking potential
6-Chloro-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine 1,3-dimethyl, 6-Cl C₈H₈ClN₃ 181.62 Compact substituents; lower steric hindrance
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine 3-Br, 4-Cl C₆H₃BrClN₃ 247.47 Di-halogenated; potential for electrophilic interactions

Key Observations:

  • Substituent Effects : Bulky groups (e.g., isopropyl, benzyl) at N-1 increase lipophilicity, which may enhance cell membrane penetration but reduce solubility. Smaller groups (e.g., methyl) improve solubility but limit hydrophobic interactions .
  • Halogen Placement: Chlorine at position 6 is conserved in many analogs, suggesting its role in electronic modulation or binding.

Hypotheses for Target Compound :

  • The isopropyl group may improve pharmacokinetics compared to methyl or benzyl analogs.
  • Chlorine at position 6 could stabilize the molecule via electron-withdrawing effects, enhancing binding to biological targets.

Biological Activity

6-Chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine (CAS No. 1643499-73-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN3C_9H_{10}ClN_3 with a molecular weight of 195.65 g/mol. The compound features a pyrazolo[4,3-c]pyridine core structure, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps including the chlorination of pyrazole derivatives followed by cyclization reactions. Various synthetic routes have been explored to optimize yield and purity, often utilizing starting materials like 3-amino pyrazoles and appropriate electrophiles.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives, including this compound. The compound has been evaluated in various cancer cell lines:

  • Cell Lines Tested : Lung, breast, colon, and prostate cancer.
  • IC50 Values : Preliminary results suggest that this compound exhibits significant antiproliferative activity with IC50 values in the low micromolar range against several tumor cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : Similar compounds have shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Induction of Apoptosis : Studies indicate that these compounds may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .

Case Studies

Several case studies illustrate the efficacy of pyrazolo[4,3-c]pyridine derivatives:

  • Xenograft Models : In vivo studies using xenograft mouse models demonstrated that compounds related to this compound significantly reduced tumor growth without severe side effects .
  • Cytotoxicity Tests : Cytotoxicity assays revealed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Data Summary

Property Value
Molecular FormulaC9H10ClN3C_9H_{10}ClN_3
Molecular Weight195.65 g/mol
Antiproliferative Activity (IC50)Low micromolar range
MechanismCDK inhibition, apoptosis induction

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for constructing the pyrazolo[4,3-c]pyridine core in 6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine?

The pyrazolo[4,3-c]pyridine scaffold can be synthesized via two primary routes:

  • Pyrazole annelation onto pyridine derivatives : This involves functionalizing a pyridine precursor with substituents that allow cyclization to form the fused pyrazole ring.
  • Pyridine ring formation from pyrazole precursors : A Sonogashira-type cross-coupling reaction between 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes and alkynes, followed by tert-butylamine-mediated ring closure, has been successfully employed . Microwave-assisted methods using PdCl₂(PPh₃)₂ catalysts and alkyne partners are also effective for introducing substituents like pyridyl groups .

Example Reaction Conditions :

MethodCatalystSolventTemperatureYield (%)
Sonogashira cross-couplingPdCl₂(PPh₃)₂DMF120°C (MW)65–75
Pyridine ring closuretert-butylamineTolueneReflux70–85

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring connectivity. For example, the isopropyl group’s methyl protons appear as a doublet at δ 1.4–1.6 ppm, while pyridyl protons resonate between δ 8.0–9.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 211.05 for C₉H₁₁ClN₄) .
  • Melting Point Analysis : Consistent melting points (e.g., 122–123°C for related derivatives) indicate purity .

Q. What preliminary biological screenings are recommended for this compound?

  • Kinase inhibition assays : Screen against EGFR, PIM1, or c-Met kinases due to structural similarity to known inhibitors .
  • NADPH oxidase (NOX) inhibition : Assess activity using lucigenin-based chemiluminescence assays, as pyrazolo[4,3-c]pyridines like setanaxib are reported NOX inhibitors .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing 6-chloro-1-isopropyl derivatives via cross-coupling?

  • Catalyst optimization : Use PdCl₂(PPh₃)₂ with CuI co-catalysts to enhance alkyne coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve microwave-assisted reaction homogeneity .
  • Temperature control : Microwave irradiation at 120°C reduces side reactions compared to conventional heating .

Q. How should contradictory bioactivity data across studies be resolved?

  • Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., erlotinib for EGFR) .
  • Dose-response analysis : Perform IC₅₀ comparisons across studies to identify potency variations due to substituent effects .
  • Structural validation : Confirm ligand binding via X-ray crystallography (e.g., PDB ID: 5V82 for PIM1 kinase complexes) .

Q. What computational methods validate pyrazolo[4,3-c]pyridine derivatives as kinase inhibitors?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., c-Met kinase’s hinge region) .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories with AMBER force fields .
  • Free energy calculations : Compute binding affinities (ΔG) via MM/GBSA to rank derivatives .

Example Docking Results :

Target KinaseDocking Score (kcal/mol)Key Interactions
EGFR-9.2H-bond with Met793
PIM1-8.7π-Stacking with Phe49

Q. How can structure-activity relationship (SAR) studies guide functionalization of this scaffold?

  • Substituent libraries : Synthesize derivatives with varied groups at positions 3, 4, and 6. For example:
    • Position 3 : Pyridyl groups enhance kinase selectivity .
    • Position 6 : Chlorine improves metabolic stability .
  • Bioisosteric replacements : Replace isopropyl with cyclopropyl to evaluate steric effects on binding .

Q. What strategies improve the hydrolytic stability of 6-chloro-1-isopropyl derivatives?

  • Steric shielding : Introduce bulky groups (e.g., tert-butyl) near the chlorine atom to reduce nucleophilic attack .
  • pH optimization : Store compounds in anhydrous DMSO at pH 6–7 to minimize degradation .

Stability Data :

ConditionDegradation (%) at 25°C (7 days)
Aqueous buffer (pH 7.4)45
Anhydrous DMSO<5

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

6-chloro-1-propan-2-ylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C9H10ClN3/c1-6(2)13-8-3-9(10)11-4-7(8)5-12-13/h3-6H,1-2H3

InChI Key

HKHXWBSCBKKRME-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC(=NC=C2C=N1)Cl

Origin of Product

United States

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